molecular formula C8H4ClFN2O2 B13915021 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione

6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione

Cat. No.: B13915021
M. Wt: 214.58 g/mol
InChI Key: VVFATGRPGCFBHF-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. A common starting material might be 2-aminobenzoic acid, which undergoes chlorination and fluorination under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    8-Fluoro-2,4(1H,3H)-quinazolinedione: Lacks the chlorine atom, potentially altering its properties.

    2,4(1H,3H)-quinazolinedione: The parent compound without any halogen substitutions.

Uniqueness

6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. These halogen atoms can affect the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H4ClFN2O2

Molecular Weight

214.58 g/mol

IUPAC Name

6-chloro-8-fluoro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4ClFN2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI Key

VVFATGRPGCFBHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)F)Cl

Origin of Product

United States

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